REACTION_CXSMILES
|
C(OC([NH:11][C:12]1([C:25]([F:28])([F:27])[F:26])[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1)=O)C1C=CC=CC=1>[Pd].CCO>[NH2:11][C:12]1([C:25]([F:28])([F:26])[F:27])[CH2:13][CH2:14][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:22])[CH3:23])=[O:19])[CH2:16][CH2:17]1
|
Name
|
4-(benzyloxycarbonyl)amino-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
the mixture is shaken under H2 (50 psi) on a Parr apparatus
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solution is filtered through a pad of celite®
|
Type
|
WASH
|
Details
|
the filter pad is washed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCN(CC1)C(=O)OC(C)(C)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |